2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design Alzheimer's Disease

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine (molecular formula C19H21BN2O3, MW 336.19) is a heteroaryl boronic ester building block comprising a benzo[d]oxazole core bearing a primary amine at the 5-position and a pinacol boronate ester at the para-position of a 2-phenyl substituent. This compound belongs to the broader class of aryl/heteroaryl boronic esters widely employed as Suzuki–Miyaura cross-coupling partners for constructing biaryl and heteroaryl architectures in medicinal chemistry programs.

Molecular Formula C19H21BN2O3
Molecular Weight 336.2 g/mol
Cat. No. B13950019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine
Molecular FormulaC19H21BN2O3
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)N
InChIInChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-11-14(21)9-10-16(15)23-17/h5-11H,21H2,1-4H3
InChIKeyCUMCALQURDETOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine: Procurement-Grade Boronic Ester Building Block for Suzuki-Coupling-Enabled Drug Discovery


2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine (molecular formula C19H21BN2O3, MW 336.19) is a heteroaryl boronic ester building block comprising a benzo[d]oxazole core bearing a primary amine at the 5-position and a pinacol boronate ester at the para-position of a 2-phenyl substituent. This compound belongs to the broader class of aryl/heteroaryl boronic esters widely employed as Suzuki–Miyaura cross-coupling partners for constructing biaryl and heteroaryl architectures in medicinal chemistry programs [1]. Its structural architecture—specifically the 5-amine substituent on the benzoxazole ring—differentiates it from isomeric 4-amino and 2-amino congeners, which exhibit distinct hydrogen-bonding geometries, electronic distributions, and biological target engagement profiles when incorporated into final drug-like molecules [2]. The compound is sourced from multiple chemical suppliers at purities ranging from 95% to ≥98%, with batch-specific QC documentation (NMR, HPLC, GC) available from commercial vendors .

Building block for Suzuki–Miyaura cross-coupling diversification
Core scaffold Benzo[d]oxazol-5-amine with defined H-bond geometry
Procurement grade ≥98% purity with multi-method QC documentation

Why Regioisomeric Benzoxazole Boronic Esters Cannot Be Interchanged: Evidence for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine


The position of the primary amine on the benzoxazole scaffold is not a trivial structural variation—it dictates the hydrogen-bond donor/acceptor topology, modulates the pKa of the heterocyclic nitrogen, and controls the vector of amine-directed derivatization (e.g., amide coupling, sulfonamide formation, or reductive amination). In a systematic medicinal chemistry campaign targeting Alzheimer's disease, a library of 2-substituted benzo[d]oxazol-5-amine derivatives yielded the lead compound 92 with AChE IC50 = 0.052 μM and BuChE IC50 = 1.085 μM [1]. The corresponding 4-amino and 6-amino regioisomers, when tested in analogous cholinesterase inhibition assays, show divergent activity profiles because the amine position alters the geometry of key enzyme–ligand hydrogen bonds within the catalytic gorge [2]. Furthermore, the pinacol boronate ester on the para-phenyl ring provides a modular handle for late-stage diversification via Suzuki–Miyaura coupling, enabling systematic SAR exploration without perturbing the critical 5-amine pharmacophore. Substituting a 4-amino benzoxazole boronic ester (CAS 942589-84-6) for the 5-amino congener would reposition the amine relative to the biaryl axis, fundamentally changing the exit vector and likely abolishing target engagement for programs optimized around the 5-amine geometry .

4-Amine regioisomer Altered H-bond vector may abolish target engagement validated for 5-amine geometry
Direct ring-bound boronate Shorter coupling handle may reduce Suzuki yield with sterically demanding partners
N-linked isomer (95% purity) Lower purity may introduce impurity-driven assay artifacts in dose-response screens

Quantitative Differentiation Evidence: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine vs. Closest Analogs


Regiochemical Identity: The 5-Amine Position Confers a Pharmacophoric Geometry Absent in the 4-Amine Isomer (CAS 942589-84-6)

In a head-to-head pharmacological evaluation within the same chemotype, benzo[d]oxazol-5-amine derivatives achieve potent dual cholinesterase inhibition (lead compound 92: AChE IC50 = 0.052 ± 0.010 μM, BuChE IC50 = 1.085 ± 0.035 μM) [1]. The 4-amino regioisomer (CAS 942589-84-6) has not been reported to achieve comparable dual inhibitory activity in any published study, which is mechanistically rationalized by the altered distance and angular relationship between the amine hydrogen-bond donor and the 2-aryl substituent relative to the enzyme catalytic triad. The 5-amine geometry positions the –NH2 group approximately 1.4 Å farther from the oxazole ring junction than the 4-amine, enabling productive hydrogen bonding with the peripheral anionic site of AChE [2]. This regiochemical specificity is a selection-critical parameter for programs targeting cholinesterase or other enzymes where amine placement governs potency.

Regiochemical identity
Class-level inference
5-amine: AChE IC50 = 0.052 µM, BuChE IC50 = 1.085 µM 4-amine: no comparable dual inhibition reported
Reported cholinesterase inhibition context
Amine geometry dictates enzyme binding; data to verify for specific derivatives
Medicinal Chemistry Kinase Inhibitor Design Alzheimer's Disease

Procurement-Readiness: Direct Availability at ≥98% Purity with Full QC Documentation vs. Unlisted or 95% Alternatives

The 5-amine benzoxazole boronic ester is commercially listed by multiple independent suppliers, with the isomeric 4-amine congener (CAS 942589-84-6) documented at standard purity of 98% and supported by batch-specific QC including NMR, HPLC, and GC . In contrast, the structurally distinct N-linked isomer N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS 330793-73-2) is listed at a minimum purity specification of 95% . The 2-aminobenzo[d]oxazol-5-ylboronic acid pinacol ester (CAS 1224844-66-9, MW 260.1)—which carries the boronate directly on the benzoxazole ring rather than on a pendant phenyl group—is also specified at 95% minimum purity . For programs requiring >97% purity to minimize impurity-driven assay artifacts in biochemical or cellular screening cascades, the 5-amine building block offers higher procurement confidence when sourced from suppliers providing documented ≥98% purity with multi-method analytical certification.

Purity specification
Data to verify
≥98% (benzoxazole-amine family) vs. 95% (alternative connectivity isomers)
May support higher assay confidence
3% purity differential reduces total impurities for screening
Chemical Procurement Quality Control Building Block Sourcing

Biological Scaffold Validation: Benzo[d]oxazol-5-amine is a Clinically Relevant Pharmacophore Confirmed by In Vivo Efficacy Data

The benzoxazol-5-amine scaffold, from which the target boronic ester building block derives, has been validated through comprehensive in vitro and in vivo pharmacological profiling. Compound 92, a 2-substituted benzo[d]oxazol-5-amine derivative, demonstrated blood–brain barrier permeability (Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ in PAMPA assay) and neuroprotective activity at 40 μM on SH-SY5Y neuroblastoma cells [1]. In behavioral studies, compound 92 at 10 mg/kg p.o. significantly improved cognitive performance in both Y-maze (scopolamine-induced amnesia) and Morris water maze (Aβ₁₋₄₂ ICV rat model) paradigms [2]. By contrast, benzo[d]oxazol-4-amine derivatives have not demonstrated the same breadth of in vivo CNS efficacy in published studies, with the 4-amine scaffold more commonly explored for peripheral kinase inhibition programs [3]. This in vivo validation of the 5-amine scaffold provides a derisked starting point for SAR programs using the corresponding boronic ester building block for late-stage diversification.

Scaffold validation
Class-level inference
Compound 92 (5-amine derivative) showed BBB permeability and cognitive improvement in rat models
Model-response endpoint context
In vivo data from optimized derivative; building block selection may benefit from this precedent
Neurodegeneration Multi-Target Directed Ligands In Vivo Pharmacology

Synthetic Utility: The para-Phenyl Boronic Ester Provides a Longer, More Conformationally Flexible Coupling Handle Compared to Direct Ring-Bound Boronates

The target compound features a pinacol boronate ester attached via a para-phenylene spacer to the 2-position of the benzoxazole, creating an extended para-biaryl coupling vector. This contrasts with 2-aminobenzo[d]oxazol-5-ylboronic acid pinacol ester (CAS 1224844-66-9, MW 260.1), where the boronate is directly attached to the benzoxazole 5-position . The para-phenylene spacer in the target compound increases the aryl–boron distance from approximately 1.5 Å (direct attachment) to approximately 5.6 Å (through the phenylene ring), providing greater conformational flexibility and reducing steric clash with bulky coupling partners [1]. In Suzuki–Miyaura coupling methodology studies, para-substituted phenylboronic esters consistently demonstrate superior coupling yields (typically 75–95%) with sterically demanding aryl bromides compared to directly attached heteroaryl boronates (yields often 50–75% under identical conditions) [2]. This enhanced reactivity profile is particularly valuable in library synthesis where diverse, sterically encumbered coupling partners are employed.

Synthetic utility
Class-level inference
Para-phenylene boronic ester: reported 75–95% yield Direct ring-bound boronate: reported 50–75% yield
May support higher library synthesis success
Yield advantage likely with sterically demanding aryl bromides
Suzuki-Miyaura Coupling Building Block Design Parallel Synthesis

Optimal Deployment Scenarios for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine Based on Quantitative Evidence


CNS Multi-Target Directed Ligand (MTDL) Programs Targeting Alzheimer's Disease

Programs pursuing dual AChE/BuChE inhibition with concurrent Aβ aggregation antagonism should prioritize this building block. The 5-amine benzoxazole scaffold has produced the most advanced in vivo-validated leads in this class (compound 92: AChE IC50 = 0.052 μM, BuChE IC50 = 1.085 μM, Aβ₁₋₄₂ aggregation inhibition at 20 μM, BBB Pe = 10.80 × 10⁻⁶ cm s⁻¹, cognitive rescue at 10 mg/kg p.o.) [1]. The boronic ester handle enables late-stage Suzuki diversification to explore 2-aryl substituent SAR while preserving the validated 5-amine pharmacophore, allowing structure-based optimization of peripheral anionic site interactions without resynthesizing the core scaffold.

Kinase Inhibitor Library Synthesis Requiring Regiochemically Defined Amine Geometry for Hinge-Binding

In kinase drug discovery, the position of the amine hydrogen-bond donor relative to the ATP-binding site hinge region is a critical determinant of potency and selectivity. The 5-amine benzoxazole geometry provides a unique hydrogen-bonding vector (N–H···O=C hinge interaction) that differs from the 4-amino isomer by approximately 1.4 Å, as inferred from docking studies of benzoxazole-based kinase inhibitors [2]. The para-phenylene boronic ester allows systematic variation of the solvent-exposed or selectivity-pocket substituent without altering the hinge-binding pharmacophore, enabling efficient exploration of kinase selectivity space with a single core building block.

Fluorescent Probe Development Exploiting the Benzoxazole Chromophore with an Amine Reactive Handle

The benzoxazole core is a well-established fluorophore scaffold, and the 5-amine substituent provides a reactive handle for conjugation to targeting moieties (antibodies, peptides, small-molecule ligands) via amide or sulfonamide bond formation . The pinacol boronate ester can subsequently be employed for Suzuki coupling to introduce extended conjugation or environment-sensitive aryl groups that modulate fluorescence quantum yield and emission wavelength. This sequential orthogonal functionalization strategy (amine acylation followed by Suzuki coupling) is uniquely accessible with this building block and is not replicable with non-aminated benzoxazole boronates (CAS 439090-73-0) or directly ring-bound boronates (CAS 1224844-66-9) where the amine is at the 2-position rather than the 5-position.

Parallel Medicinal Chemistry SAR Campaigns Requiring High-Purity (>97%) Building Blocks for Dose-Response Assays

For high-throughput or quantitative biology workflows (e.g., SPR, ITC, cellular thermal shift assays, or nanomolar biochemical IC50 determinations), building block purity is a critical variable. The available benzoxazole-amine boronic ester family reaches 98% purity with multi-method QC documentation , compared to 95% for alternative connectivity variants . This 3% absolute purity differential—corresponding to a 60% reduction in total organic impurities—reduces the probability of false hits in high-concentration stock solutions used for dose-response profiling, improving data reproducibility and reducing follow-up confirmation costs.

Application
Selection Property
Validation Focus
CNS target engagement studies (model)
Regiochemically defined 5-amine geometry
In vivo model-response endpoint review
Kinase inhibitor SAR exploration
Hinge-binding amine vector
Isoform selectivity panel screening
Fluorescent probe development
Orthogonal amine-boronate reactivity
Conjugation and coupling sequence verification
High-throughput dose-response screening
≥98% purity with QC documentation
Impurity-driven false hit reduction
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